molecular formula C5H4BrN3O3 B2543933 6-Amino-3-bromo-5-nitro-pyridin-2-ol CAS No. 1935346-20-5

6-Amino-3-bromo-5-nitro-pyridin-2-ol

Cat. No. B2543933
CAS RN: 1935346-20-5
M. Wt: 234.009
InChI Key: PCFLYUZOCFZUHZ-UHFFFAOYSA-N
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Description

“6-Amino-3-bromo-5-nitro-pyridin-2-ol” is a chemical compound with the molecular formula C5H4BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-bromo-5-nitro-pyridin-2-ol” can be predicted based on its structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Safety and Hazards

Based on the safety information for similar compounds, “6-Amino-3-bromo-5-nitro-pyridin-2-ol” might be harmful if swallowed and may cause skin and eye irritation . It should be handled with appropriate safety precautions to avoid direct contact and inhalation .

Future Directions

The future directions for research on “6-Amino-3-bromo-5-nitro-pyridin-2-ol” could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. Furthermore, its safety profile could be evaluated more comprehensively .

properties

IUPAC Name

6-amino-3-bromo-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLYUZOCFZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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